alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine
CAS No.: 52777-74-9
VCID: VC21337476
Molecular Formula: C13H18F3N
Molecular Weight: 245.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine is a synthetic organic compound belonging to the broader class of phenethylamines. Phenethylamines are known for their diverse pharmacological properties, including psychoactive effects. The presence of a trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which are desirable traits in drug design. Synthesis MethodsThe synthesis of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine typically involves multi-step reactions that require careful control of conditions such as temperature, solvent choice, and reaction time. Common methods may include the use of amines and halogenated compounds to introduce the trifluoromethyl group. Potential ApplicationsCompounds with similar structures to alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine are often studied for their potential psychoactive properties and applications in pharmacology. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to cross biological barriers, making it a candidate for various medicinal applications. |
---|---|
CAS No. | 52777-74-9 |
Product Name | alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine |
Molecular Formula | C13H18F3N |
Molecular Weight | 245.28 g/mol |
IUPAC Name | N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Standard InChI | InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3 |
Standard InChIKey | WUNHMQPCNHSOOI-UHFFFAOYSA-N |
SMILES | CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES | CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Appearance | Clear Colourless to Pale Yellow Oil |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | α-Methyl-N-propyl-3-(trifluoromethyl)benzeneethanamine |
PubChem Compound | 3040653 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume